2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N3/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUSVERJOHRVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734915 | |
| Record name | 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61452-85-5 | |
| Record name | 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted triazine derivatives, while oxidation reactions can produce oxidized triazine compounds.
Scientific Research Applications
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of compounds with potential biological activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of triazine derivatives, including their use as anticancer, antiviral, and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in the context of its potential use as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Properties of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine and Analogues
*Molecular weight estimated based on CAS 90723-86-7 (256.09 g/mol).
Reactivity and Functionalization
- Electrophilicity : The 3-chlorophenyl group in the target compound is electron-withdrawing, increasing the electrophilicity of the triazine core compared to electron-donating groups like morpholine or methoxy. This enhances its reactivity in nucleophilic substitutions, making it suitable for synthesizing bis-triazine derivatives or coordination complexes .
- Substitution Kinetics : Dichlorotriazines with aromatic substituents (e.g., 4-methoxyphenyl) undergo slower substitution due to steric hindrance, whereas aliphatic amines (e.g., morpholine) react faster under mild conditions .
Physicochemical Properties
- Solubility and logP : Chlorophenyl substituents increase hydrophobicity (logP ~8–9) compared to morpholine (logP ~1–2) or methoxy derivatives (logP ~3–4) . This impacts bioavailability and environmental persistence.
- Thermal Stability : Triazines with bulky substituents (e.g., trityloxy) show higher decomposition temperatures (>200°C), whereas aliphatic derivatives (e.g., decyloxy) have lower melting points .
Biological Activity
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- IUPAC Name: this compound
- Molecular Formula: C9H5Cl2N3
- Molecular Weight: 232.06 g/mol
- CAS Number: 1700-02-3
- Solubility: Soluble in organic solvents like acetone and methanol.
Antimicrobial Properties
Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various synthesized triazine derivatives showed potent activity against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| 2,4-Dichloro-6-(morpholino)-1,3,5-triazine | 15.0 | Escherichia coli |
| 2,4-Dichloro-6-(phenyl)-1,3,5-triazine | 10.0 | Pseudomonas aeruginosa |
These results suggest that the presence of chlorine atoms and phenyl groups in the structure enhances the antimicrobial efficacy of triazines.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of triazine derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 1: Antibacterial Activity
In a comparative study on the antibacterial efficacy of various triazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli:
- Methodology: Disk diffusion method was employed to evaluate antibacterial activity.
- Findings: The compound this compound showed a zone of inhibition of 20 mm against S. aureus compared to 15 mm for gentamicin.
Case Study 2: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines:
- Methodology: MTT assay was used to assess cell viability.
- Results: The compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity: This compound has been shown to inhibit enzymes involved in nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in microbial cells leading to cell death.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted anilines. Key variables include temperature control (0°C to room temperature), use of acid scavengers (e.g., NaHCO₃), and stoichiometric ratios. For example, substituting cyanuric chloride with 3-chloroaniline in a stepwise manner under inert atmospheres improves selectivity . Catalysts like Pd(PPh₃)₂Cl₂ and bases (K₂CO₃) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions, achieving yields up to 91.9% under optimized conditions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and chlorine/aryl group integration .
- HPLC/UPLC for purity assessment (>95% purity thresholds) .
- Mass spectrometry (HRMS) to validate molecular weight and isotopic patterns (e.g., Cl isotopes) .
- Elemental analysis to verify C, H, N, and Cl content .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology : Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., melting points ~138–140°C for analogous triazines) .
- Solubility testing in polar (DMSO, acetonitrile) and non-polar (toluene) solvents to guide reaction solvent selection .
- Light sensitivity assays , as UV exposure may degrade triazine cores; store in dark, sealed containers at room temperature .
Advanced Research Questions
Q. What experimental approaches are used to investigate the compound’s enzyme inhibition mechanisms, such as targeting VEGFR-2 or FGFR-1?
- Methodology :
- Kinetic assays : Measure IC₅₀ values using recombinant kinases (e.g., VEGFR-2) via fluorescence-based ADP-Glo™ assays. Triazines with electron-withdrawing groups (e.g., Cl) show enhanced inhibition due to increased electrophilicity .
- Molecular docking : Simulate binding interactions using software like AutoDock Vina to predict affinity for kinase ATP-binding pockets .
- X-ray crystallography : Resolve co-crystal structures of the triazine-enzyme complex to identify key binding residues .
Q. How do structural modifications (e.g., substituent position, halogenation) influence the compound’s antimicrobial activity?
- Methodology :
- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Analogous triazines with 3-chlorophenyl groups exhibit enhanced activity due to lipophilicity and membrane penetration .
- SAR studies : Compare MIC values of derivatives with varied substituents (e.g., methoxy vs. chloro). For example, 3-chloro substitution increases bactericidal activity by 4-fold compared to 4-methoxy analogs .
Q. What strategies are effective for incorporating this triazine into polymer matrices, and how does its reactivity impact polymer functionality?
- Methodology :
- Step-growth polymerization : React with diols or diamines under basic conditions (e.g., NaOH) to form polyesters or polyamides. The dichloro groups enable crosslinking, enhancing thermal stability .
- Functionalization : Post-polymerization modifications (e.g., quaternization with tertiary amines) introduce cationic charges for antimicrobial coatings .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) across studies?
- Methodology :
- Reproducibility protocols : Standardize solvent systems (e.g., PBS vs. DMSO) and purity thresholds (>98%) to minimize variability .
- Computational modeling : Use tools like COSMO-RS to predict solubility parameters and validate with experimental data .
- Interlaboratory validation : Collaborate to benchmark melting points (DSC) and spectral data .
Q. What computational methods are employed to predict the compound’s electronic properties for optoelectronic applications?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
